molecular formula C15H11NO2 B1303851 Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate CAS No. 89900-95-8

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Cat. No. B1303851
Key on ui cas rn: 89900-95-8
M. Wt: 237.25 g/mol
InChI Key: FIYLQUDLOIWNDL-UHFFFAOYSA-N
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Patent
US05648368

Procedure details

Compound 18-3 (3.4 g, 15.1 mmole), and LiOH·H2O (3.1 g, 75.5 mmol) were dissolved in THF/MeOH/H2O (30 mL/30 mL/30 mL) and stirred at room temperature overnight. The solution was diluted with EtOAc and washed with 10% KHSO4. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to yield 18-4 as a white solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
LiOH·H2O
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17]C)=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#[N:2].O[Li].O>C1COCC1.CO.O.CCOC(C)=O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1)#[N:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)OC
Name
LiOH·H2O
Quantity
3.1 g
Type
reactant
Smiles
O[Li].O
Name
THF MeOH H2O
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% KHSO4
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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